![molecular formula C5H10N2O3 B143906 (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide CAS No. 134959-01-6](/img/structure/B143906.png)
(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide, also known as D-cycloserine, is a cyclic amino acid that is commonly used in scientific research. It is a broad-spectrum antibiotic that has been used to treat a variety of bacterial infections, but its primary use is in the field of neuroscience. D-cycloserine has been found to have a unique mechanism of action that makes it a valuable tool for studying the brain and nervous system.
作用機序
(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee acts as a partial agonist of the NMDA receptor, which means that it binds to the receptor and activates it to a lesser extent than the endogenous ligand, glutamate. This activation of the NMDA receptor leads to an increase in the activity of the downstream signaling pathways, which can lead to changes in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee has been found to have a number of biochemical and physiological effects. It has been shown to enhance the extinction of fear memories, which has led to its use in the treatment of anxiety disorders. It has also been found to enhance the effects of exposure therapy, which is a type of therapy that is used to treat anxiety disorders. In addition, (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee in lab experiments is its unique mechanism of action. It has been found to have a number of biochemical and physiological effects that make it a valuable tool for studying the brain and nervous system. However, there are also some limitations to its use. One of the main limitations is that it can be toxic at high doses, which can limit its use in some experiments.
将来の方向性
There are a number of future directions for the use of (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee in scientific research. One area of research is in the treatment of anxiety disorders. (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee has been found to be effective in enhancing the effects of exposure therapy, and there is ongoing research into its use in the treatment of other anxiety disorders. Another area of research is in the treatment of neurodegenerative diseases. (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee has been found to have neuroprotective effects, and there is ongoing research into its use in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the use of (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee in the study of synaptic plasticity and learning and memory. Its unique mechanism of action makes it a valuable tool for studying these processes, and there is ongoing research into its use in this area.
合成法
(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee is synthesized by the fermentation of the bacterium Streptomyces orchidaceus. The process involves the isolation and purification of the compound from the bacterial culture. The resulting product is a white crystalline powder that is soluble in water.
科学的研究の応用
(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee has been extensively studied for its effects on the nervous system. It has been found to have a unique mechanism of action that makes it a valuable tool for studying the brain and nervous system. (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee acts as a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory.
特性
CAS番号 |
134959-01-6 |
|---|---|
製品名 |
(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide |
分子式 |
C5H10N2O3 |
分子量 |
146.14 g/mol |
IUPAC名 |
(2S,3S)-3-[(1R)-2-amino-1-hydroxyethyl]oxirane-2-carboxamide |
InChI |
InChI=1S/C5H10N2O3/c6-1-2(8)3-4(10-3)5(7)9/h2-4,8H,1,6H2,(H2,7,9)/t2-,3+,4+/m1/s1 |
InChIキー |
MPQNDZHKMPJBEU-UZBSEBFBSA-N |
異性体SMILES |
C([C@H]([C@H]1[C@H](O1)C(=O)N)O)N |
SMILES |
C(C(C1C(O1)C(=O)N)O)N |
正規SMILES |
C(C(C1C(O1)C(=O)N)O)N |
同義語 |
D-Lyxonamide, 5-amino-2,3-anhydro-5-deoxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



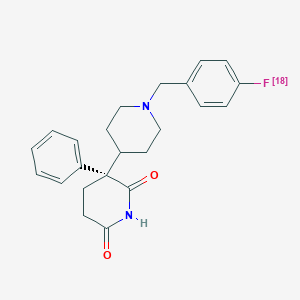
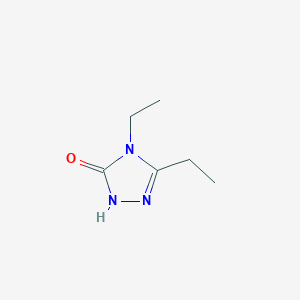
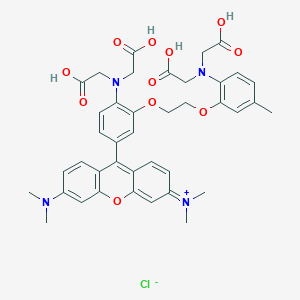
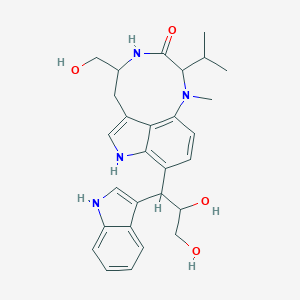

![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)


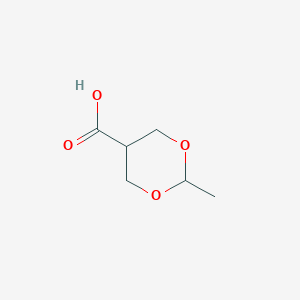



![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)
